molecular formula C14H22N2 B15230218 2-(1-Butylpiperidin-2-yl)pyridine

2-(1-Butylpiperidin-2-yl)pyridine

Cat. No.: B15230218
M. Wt: 218.34 g/mol
InChI Key: QVILVZJRCGDQMJ-UHFFFAOYSA-N
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Description

2-(1-Butylpiperidin-2-yl)pyridine is a heterocyclic compound that features both a pyridine and a piperidine ring. This compound is part of a larger class of nitrogen-containing heterocycles, which are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry . The presence of both pyridine and piperidine rings in its structure makes it a versatile scaffold for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Butylpiperidin-2-yl)pyridine typically involves the formation of the pyridine and piperidine rings followed by their coupling. One common method is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of carbonyl compounds with ammonia or amines . Another approach is the Hantzsch dihydropyridine synthesis, which involves the cyclization of β-ketoesters with ammonia and aldehydes .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using catalysts to improve yield and efficiency. The use of rare-earth catalysts for the C-H addition to olefins is one such method . Additionally, mechanochemical activation of magnesium metal can facilitate the direct alkylation of pyridines .

Chemical Reactions Analysis

Types of Reactions

2-(1-Butylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine or piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dihydropyridines, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-(1-Butylpiperidin-2-yl)pyridine involves its interaction with various molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an inhibitor of certain kinases or as a ligand for G-protein coupled receptors . The exact pathways involved depend on the specific application and the derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Butylpiperidin-2-yl)pyridine is unique due to the combination of both pyridine and piperidine rings in its structure. This dual-ring system provides a versatile scaffold that can interact with a wide range of biological targets and undergo various chemical modifications, making it valuable in multiple fields of research and industry .

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

2-(1-butylpiperidin-2-yl)pyridine

InChI

InChI=1S/C14H22N2/c1-2-3-11-16-12-7-5-9-14(16)13-8-4-6-10-15-13/h4,6,8,10,14H,2-3,5,7,9,11-12H2,1H3

InChI Key

QVILVZJRCGDQMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCCC1C2=CC=CC=N2

Origin of Product

United States

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